molecular formula C13H9NO3 B8724377 1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)-

Cat. No.: B8724377
M. Wt: 227.21 g/mol
InChI Key: GCGGQWFLXONULJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- is a heterocyclic compound that belongs to the isoquinoline family. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their wide range of biological activities and applications in medicinal chemistry .

Chemical Reactions Analysis

1H-Benz[de]isoquinoline-1,3(2H)-dione, 2-(hydroxymethyl)- undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include strong acids or bases, oxidizing agents, and reducing agents . For example, the compound can be oxidized to form quinones or reduced to form dihydro derivatives .

Properties

Molecular Formula

C13H9NO3

Molecular Weight

227.21 g/mol

IUPAC Name

2-(hydroxymethyl)benzo[de]isoquinoline-1,3-dione

InChI

InChI=1S/C13H9NO3/c15-7-14-12(16)9-5-1-3-8-4-2-6-10(11(8)9)13(14)17/h1-6,15H,7H2

InChI Key

GCGGQWFLXONULJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C3C(=C1)C(=O)N(C(=O)C3=CC=C2)CO

Origin of Product

United States

Synthesis routes and methods

Procedure details

30 g. (0.15 mole) of 1,8-naphthalimide and 12.5 ml. of 37% aqueous formaldehyde (0.17 mole) are combined in 100 ml. of dimethylformamide and heated on a hot plate (90°-110°) until all the materials dissolve. The solution is then allowed to stand overnight at 25°. The resulting precipitate is filtered off, washed with water and recrystallized from dioxane. This material is dried overnight at 25° (0.1 mm.) to yield 26.4 g. of the titled compound which has an indistinct melting point.
Quantity
0.15 mol
Type
reactant
Reaction Step One
Quantity
0.17 mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

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